molecular formula C18H19N3O3 B11180784 methyl 5-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

methyl 5-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

Cat. No.: B11180784
M. Wt: 325.4 g/mol
InChI Key: PDSOURPIXPOUQG-UHFFFAOYSA-N
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Description

Methyl 5-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate typically involves the condensation of appropriate pyrazole and pyridine derivatives. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with 2,6-dichloropyridine under basic conditions, followed by esterification with methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like N-bromosuccinimide and nucleophiles such as amines and thiols are employed.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 5-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate stands out due to its specific structural features, which confer unique reactivity and biological activity

Biological Activity

Methyl 5-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a compound belonging to the pyrazolo[4,3-c]pyridine class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H18N2O3\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_3

This structure features a pyrazolo ring fused with a pyridine moiety, which is central to its biological activity.

Research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit various biological activities through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Compounds have been shown to inhibit enzymes such as carbonic anhydrases (CAs), which are crucial in physiological processes including acid-base balance and fluid secretion. For instance, derivatives of pyrazolo[4,3-c]pyridine demonstrated significant inhibition against human isoforms hCA I and hCA II as well as bacterial CAs .
  • Anticancer Properties : The pyrazolo[4,3-c]pyridine derivatives have displayed promising anticancer activities. Studies have shown that specific analogues can induce apoptosis in various cancer cell lines by enhancing caspase activity and causing morphological changes indicative of cell death . Notably, research on compounds containing the 1H-pyrazole scaffold has revealed their effectiveness against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
  • Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-α and ILs, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several studies highlight the biological activities of this compound and related compounds:

StudyFindings
Study 1 Investigated the inhibition of hCA I and hCA II; identified several potent inhibitors with IC50 values lower than existing drugs .
Study 2 Evaluated the anticancer effects on MDA-MB-231 cells; compounds induced apoptosis at low concentrations (1 μM) and increased caspase activity significantly .
Study 3 Demonstrated anti-inflammatory activity by blocking cytokine release in atopic tissue models .

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

methyl 5-(2-methylpropyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylate

InChI

InChI=1S/C18H19N3O3/c1-12(2)9-20-10-14-16(15(11-20)18(23)24-3)19-21(17(14)22)13-7-5-4-6-8-13/h4-8,10-12H,9H2,1-3H3

InChI Key

PDSOURPIXPOUQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)OC

Origin of Product

United States

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